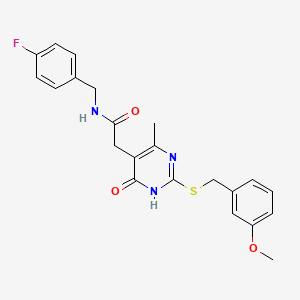

N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a pyrimidinyl acetamide scaffold, which is a common feature in medicinal chemistry for its potential interaction with various biological targets.

Synthesis Analysis

While the specific synthesis of N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is not detailed in the provided papers, similar compounds have been synthesized using starting materials such as 4-fluoro-aniline and various esters or acids. For instance, the synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involved indolization under Fischer conditions followed by Japp-Klingemann method and subsequent amidification . Similarly, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides utilized 4-fluoro-aniline as a starting material . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidinyl ring, which is a common moiety in pharmaceuticals due to its ability to engage in hydrogen bonding and aromatic stacking interactions. The presence of a 4-fluorobenzyl group suggests potential for increased metabolic stability and membrane permeability, while the methoxybenzylthio moiety could be involved in modulating the molecule's electronic properties and bioactivity .

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The acetamide moiety can participate in hydrolysis under acidic or basic conditions, potentially leading to the corresponding acid and amine. The thioether linkage may be susceptible to oxidation, and the aromatic fluorine may facilitate electrophilic aromatic substitution reactions, although the specifics of such reactions are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide would likely include moderate solubility in organic solvents due to the presence of both polar and nonpolar regions within the molecule. The fluorine atom could enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic profile. The melting point, boiling point, and specific optical rotation would depend on the precise molecular conformation and intermolecular interactions .

Scientific Research Applications

Metabolism and Disposition Studies

Another study explored the metabolism and disposition of compounds structurally related to N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide using 19F-NMR spectroscopy. This research was part of a drug discovery program focusing on potent human immunodeficiency virus (HIV) integrase inhibitors, including an early lead compound and MK-0518, a potent inhibitor in phase III clinical trials. The study provided valuable data on the metabolic fate and excretion of these compounds in rats and dogs, contributing to the understanding of their pharmacokinetics (Monteagudo et al., 2007).

Anti-Inflammatory and Analgesic Agents

Further research involved the synthesis of novel compounds derived from visnaginone and khellinone, aiming to explore their potential as anti-inflammatory and analgesic agents. These compounds were tested for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities and demonstrated significant analgesic and anti-inflammatory effects, with some derivatives showing high inhibitory activity on COX-2 selectivity. This study highlights the therapeutic potential of these novel compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Radioligands for Peripheral Benzodiazepine Receptor

Another study synthesized and evaluated two radioligands, [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, for peripheral benzodiazepine receptors (PBR). These radioligands were synthesized by fluoroalkylation and showed promising results in ex vivo autoradiograms of rat brains, indicating their potential for imaging PBR in neurological and psychiatric disorders (Zhang et al., 2003).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-14-19(11-20(27)24-12-15-6-8-17(23)9-7-15)21(28)26-22(25-14)30-13-16-4-3-5-18(10-16)29-2/h3-10H,11-13H2,1-2H3,(H,24,27)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZHRONRLDMBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)

![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)

![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)